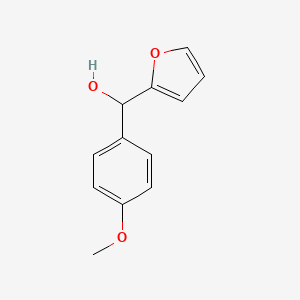

Furan-2-yl(4-methoxyphenyl)methanol

CAS No.:

Cat. No.: VC13371115

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O3 |

|---|---|

| Molecular Weight | 204.22 g/mol |

| IUPAC Name | furan-2-yl-(4-methoxyphenyl)methanol |

| Standard InChI | InChI=1S/C12H12O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3 |

| Standard InChI Key | IWOQKQSKCFYQKW-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(C2=CC=CO2)O |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CO2)O |

Introduction

Chemical Identity and Structural Properties

Furan-2-yl(4-methoxyphenyl)methanol belongs to the class of aromatic alcohols characterized by hybrid aromatic systems. Its IUPAC name, furan-2-yl(4-methoxyphenyl)methanol, reflects the substitution pattern: a furan-2-yl group and a 4-methoxyphenyl group attached to a central methanol moiety. Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 204.22 g/mol | |

| CAS Number | 100518-86-3 | |

| Purity | ≥98% | |

| Exact Mass | 204.0786 g/mol | |

| Topological Polar Surface Area | 46.5 Ų |

The compound’s structure is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, as inferred from analogous furan-containing alcohols . Spectroscopic characterization (e.g., NMR) typically reveals aromatic protons in the δ 6.8–7.4 ppm range for the methoxyphenyl group and δ 5.2–5.8 ppm for the hydroxymethylene proton .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the Grignard reaction between 4-methoxybenzaldehyde and furan-2-ylmagnesium bromide, followed by acidic workup to yield the tertiary alcohol . Alternative methods include:

-

Reductive Amination: Though primarily used for amine derivatives, this approach is adaptable by substituting amines with aldehydes and employing reducing agents like sodium borohydride.

-

Catalytic Hydrogenation: Hydrogenation of furan-2-yl(4-methoxyphenyl)ketone over palladium catalysts achieves high yields (>85%) under mild conditions .

Industrial Manufacturing

Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters (e.g., temperature, residence time), enhancing reproducibility. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures ≥98% purity . A representative large-scale protocol is outlined below:

| Parameter | Condition |

|---|---|

| Starting Material | 4-Methoxybenzaldehyde |

| Reagent | Furan-2-ylmagnesium bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (addition), 25°C (stirring) |

| Yield | 78–82% |

Applications in Research and Industry

Pharmaceutical Intermediates

Furan-2-yl(4-methoxyphenyl)methanol serves as a precursor in synthesizing bioactive molecules. For example:

-

Antifungal Agents: Structural analogs with 4-methoxyphenyl substituents demonstrate moderate activity against Candida spp., suggesting potential derivatization pathways .

-

Chiral Building Blocks: The alcohol’s stereogenic center enables asymmetric synthesis of ligands for catalytic systems .

Materials Science

The compound’s rigid aromatic framework and polar hydroxyl group make it suitable for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume